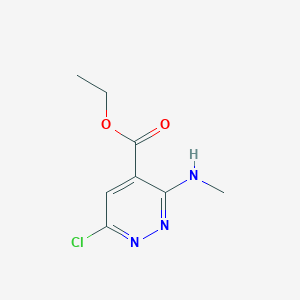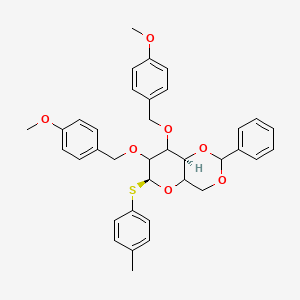
6-Oxo-hexanoic Acid Phenylmethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-oxohexanoate is an organic compound with the molecular formula C13H16O3. It is a benzyl ester derivative of 6-oxohexanoic acid. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 6-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 6-oxohexanoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with a dehydrating agent to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, benzyl 6-oxohexanoate is often produced via large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 6-oxohexanoate undergoes various chemical reactions, including:
Reduction: Reduction of benzyl 6-oxohexanoate can yield benzyl 6-hydroxyhexanoate.
Substitution: The ester group in benzyl 6-oxohexanoate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Benzyl 6-oxohexanoic acid.
Reduction: Benzyl 6-hydroxyhexanoate.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 6-oxohexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 6-oxohexanoate involves its interaction with specific enzymes and molecular targets. In biological systems, the compound can be hydrolyzed by esterases to release benzyl alcohol and 6-oxohexanoic acid. These metabolites can further participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Benzyl 6-hydroxyhexanoate: A reduced form of benzyl 6-oxohexanoate with similar chemical properties but different reactivity.
Benzyl 6-oxoheptanoate: An analog with an additional carbon in the chain, affecting its physical and chemical properties.
Benzyl 5-oxohexanoate: A structural isomer with the keto group positioned differently, leading to variations in reactivity and applications.
Uniqueness: Benzyl 6-oxohexanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C36H38O7S |
|---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
(6S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C36H38O7S/c1-24-9-19-30(20-10-24)44-36-34(40-22-26-13-17-29(38-3)18-14-26)33(39-21-25-11-15-28(37-2)16-12-25)32-31(42-36)23-41-35(43-32)27-7-5-4-6-8-27/h4-20,31-36H,21-23H2,1-3H3/t31?,32-,33?,34?,35?,36-/m0/s1 |
InChI Key |
XDMDBBNGQIOPHS-AFCDLBPNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2C(C([C@@H]3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)OC)OCC6=CC=C(C=C6)OC |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)OC)OCC6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


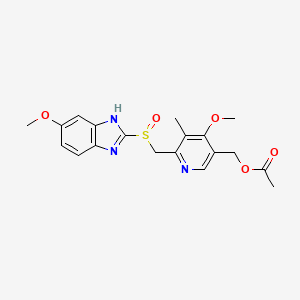
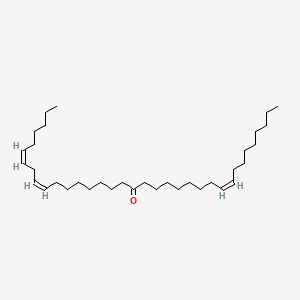
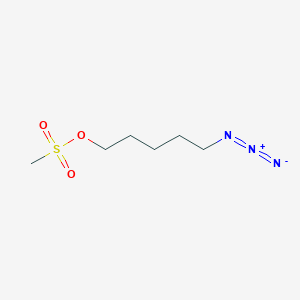
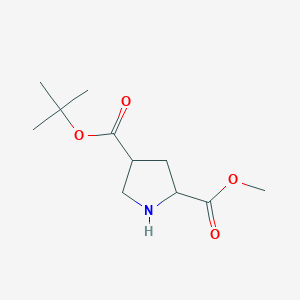
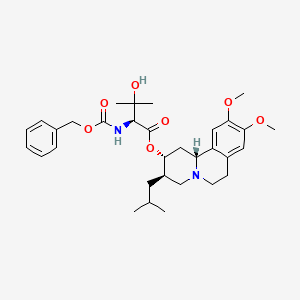
![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)
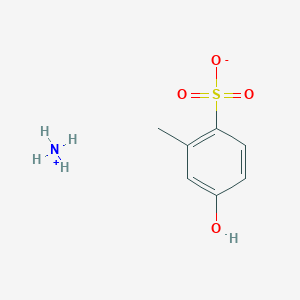
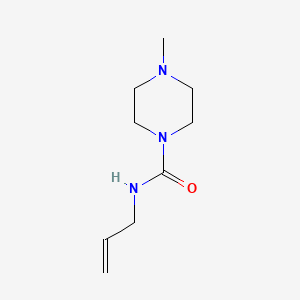
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)


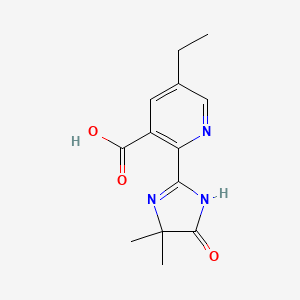
![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
